2-Nitro-5-carboxyphenylboronic acid
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Overview
Description
2-Nitro-5-carboxyphenylboronic acid is an organic compound with the molecular formula C7H6BNO6 It is a derivative of phenylboronic acid, characterized by the presence of nitro and carboxylic acid functional groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-5-carboxyphenylboronic acid typically involves the nitration of 4-carboxyphenylboronic acid. The process begins with the addition of concentrated sulfuric acid and fuming nitric acid to a reaction kettle at a temperature of 0-10°C. The 4-carboxyphenylboronic acid is then added in batches under stirring conditions, followed by holding the mixture for 2-3 hours . This results in the formation of 2-nitro-4-carboxyphenylboronic acid.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet market demands. The process involves continuous technology, which is simple to operate, cost-effective, and yields high-purity products .
Chemical Reactions Analysis
Types of Reactions: 2-Nitro-5-carboxyphenylboronic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Reduction of the nitro group: results in the formation of 2-amino-5-carboxyphenylboronic acid.
Suzuki-Miyaura coupling: leads to the formation of biaryl compounds.
Scientific Research Applications
2-Nitro-5-carboxyphenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Nitro-5-carboxyphenylboronic acid involves its ability to form stable complexes with various molecules. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with palladium, leading to the formation of new carbon-carbon bonds . The nitro and carboxylic acid groups can also participate in various chemical reactions, contributing to the compound’s versatility.
Comparison with Similar Compounds
4-Carboxyphenylboronic acid: Similar structure but lacks the nitro group.
2-Amino-5-carboxyphenylboronic acid: Formed by the reduction of the nitro group in 2-Nitro-5-carboxyphenylboronic acid.
Phenylboronic acid: Lacks both the nitro and carboxylic acid groups.
Uniqueness: this compound is unique due to the presence of both nitro and carboxylic acid groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in synthetic chemistry and various research applications.
Properties
Molecular Formula |
C7H6BNO6 |
---|---|
Molecular Weight |
210.94 g/mol |
IUPAC Name |
3-borono-4-nitrobenzoic acid |
InChI |
InChI=1S/C7H6BNO6/c10-7(11)4-1-2-6(9(14)15)5(3-4)8(12)13/h1-3,12-13H,(H,10,11) |
InChI Key |
PDUSBPHQOGYCHO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-])(O)O |
Origin of Product |
United States |
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